(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid
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Overview
Description
H-GLY-GLU-PNA, also known as H-Gly-Glu-pNA, is a polypeptide that is commonly used in peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound is utilized in various scientific research fields, including protein interaction studies, functional analysis, and epitope screening .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-GLY-GLU-PNA is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of glycine, followed by the coupling of glutamic acid and p-nitroaniline (pNA). The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-GLY-GLU-PNA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Chromatographic techniques are employed to purify the final product, ensuring it meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
H-GLY-GLU-PNA undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in enzymatic assays to study the activity of proteases .
Common Reagents and Conditions
The hydrolysis of H-GLY-GLU-PNA is typically carried out in aqueous solutions under mild conditions. Enzymatic cleavage involves the use of specific proteases that recognize the peptide sequence and catalyze the cleavage of peptide bonds .
Major Products Formed
The major products formed from the hydrolysis of H-GLY-GLU-PNA include glycine, glutamic acid, and p-nitroaniline. These products can be detected and quantified using spectrophotometric methods .
Scientific Research Applications
H-GLY-GLU-PNA is widely used in scientific research due to its versatility and specificity. Some of its applications include:
Protein Interaction Studies: It is used to study protein-protein interactions by serving as a substrate in enzymatic assays.
Functional Analysis: Researchers use H-GLY-GLU-PNA to analyze the function of various enzymes, particularly proteases.
Epitope Screening: It is employed in epitope mapping studies to identify antigenic determinants on proteins.
Drug Development: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
H-GLY-GLU-PNA exerts its effects by serving as a substrate for proteases. The proteases recognize the specific peptide sequence and catalyze the cleavage of peptide bonds, releasing p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, providing insights into the activity of the protease .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to H-GLY-GLU-PNA include:
- H-Gly-Gly-pNA
- H-Gly-Arg-pNA
- H-Gly-His-pNA
Uniqueness
H-GLY-GLU-PNA is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases. Its ability to release p-nitroaniline upon cleavage allows for easy detection and quantification of enzymatic activity .
Properties
Molecular Formula |
C13H16N4O6 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(2S)-5-amino-2-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N4O6/c14-7-12(19)16(10(13(20)21)5-6-11(15)18)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,18)(H,20,21)/t10-/m0/s1 |
InChI Key |
QSFWVFXHYVUKPB-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1N([C@@H](CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N(C(CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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